3-Hydroxyaspartic acid is a natural product found in Garcinia mangostana and Astragalus sinicus with data available.
(3S)-3-hydroxy-D-aspartic acid
CAS No.: 5753-30-0
VCID: VC21537420
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol
* For research use only. Not for human or veterinary use.

Description |
(3S)-3-Hydroxy-D-aspartic acid is a derivative of aspartic acid, an amino acid essential for various biological processes. This compound is characterized by the presence of a hydroxyl group at the third carbon atom with an S configuration. It is an enantiomer of (3R)-3-hydroxy-L-aspartic acid, meaning they are mirror images of each other but not superimposable. Key Features:
Synthesis and PreparationThe synthesis of (3S)-3-hydroxy-D-aspartic acid typically involves the hydroxylation of aspartic acid derivatives. This process can be achieved through various methods, including asymmetric synthesis using chiral templates or enolate hydroxylation . Biological SignificanceWhile specific biological roles of (3S)-3-hydroxy-D-aspartic acid are not extensively documented, its structural similarity to aspartic acid suggests potential involvement in metabolic pathways or as a substrate for enzymes. D-aspartic acid, a related compound, has been shown to induce oxidative stress in certain tissues . Research Findings
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 5753-30-0 | ||||||
Product Name | (3S)-3-hydroxy-D-aspartic acid | ||||||
Molecular Formula | C4H7NO5 | ||||||
Molecular Weight | 149.10 g/mol | ||||||
IUPAC Name | 2-amino-3-hydroxybutanedioic acid | ||||||
Standard InChI | InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | ||||||
Standard InChIKey | YYLQUHNPNCGKJQ-UHFFFAOYSA-N | ||||||
Isomeric SMILES | CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | ||||||
SMILES | C(C(C(=O)O)O)(C(=O)O)N | ||||||
Canonical SMILES | C(C(C(=O)O)O)(C(=O)O)N | ||||||
Synonyms | Boc-D-norvaline;Boc-D-Nva-OH;57521-85-4;(R)-2-(Boc-amino)pentanoicacid;AC1ODWZZ;12688_ALDRICH;SCHEMBL3450517;12688_FLUKA;CTK6C9898;INWOAUUPYIXDHN-SSDOTTSWSA-N;MolPort-001-794-016;N-(t-butoxycarbonyl)-D-norvaline;ZINC1731781;ANW-74493;FD3024;KM0116;AKOS015836452;AKOS015893978;AM82595;N-TERT-BUTOXYCARBONYL-D-NORVALINE;AJ-31236;AK-49939;KB-48285;TR-061846;FT-0640466 | ||||||
PubChem Compound | 5425 | ||||||
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume